Pyrraline-d4

Description

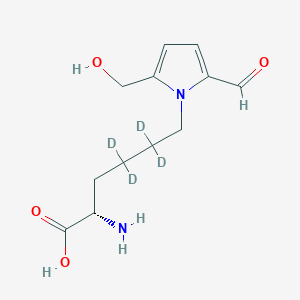

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1D2,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYFITADLSVOAS-KYRNDUIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN1C(=CC=C1C=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrraline D4 Production

Precursor Selection and Preparation for Deuteration

The synthesis of Pyrraline-d4 necessitates the use of deuterated starting materials. The selection of these precursors is a critical step that dictates the position and efficiency of deuterium (B1214612) incorporation into the final molecule.

Deuterated Carbohydrate Precursors (e.g., Deuterated Glucose)

Deuterated glucose is a key precursor for the synthesis of this compound. vulcanchem.com Glucose molecules labeled with deuterium isotopes can be produced through various methods, including chemical, enzymatic, and biological approaches. irisotope.com The biological method yields fully deuterated glucose, while synthetic methods allow for selective labeling at specific positions. irisotope.com For instance, reacting D-glucose-d₇ with lysine (B10760008) in a Maillard reaction under controlled conditions (e.g., 100°C, pH 7.4) can incorporate deuterium into the hydroxymethyl group of the resulting pyrraline (B118067) structure. vulcanchem.com Deuterated glucose serves as a tracer in metabolic studies and is instrumental in diagnostic applications for various diseases. irisotope.com

Deuterated Amino Acid Precursors (e.g., Deuterated Lysine)

Deuterated lysine is another essential precursor for this compound synthesis. L-Lysine-4,4,5,5-d4, where four hydrogen atoms on the lysine backbone are replaced with deuterium, is commercially available and commonly used for this purpose. sigmaaldrich.commedchemexpress.com This specific labeling pattern ensures that the deuterium atoms are incorporated into the hexanoic acid portion of the pyrraline molecule. iris-biotech.de The use of deuterated lysine is well-established in stable isotope labeling with amino acids in cell culture (SILAC) proteomics and as an internal standard for clinical mass spectrometry. medchemexpress.com

Chemical Synthesis Routes for this compound

The chemical synthesis of this compound generally involves adapting established protocols for the synthesis of non-deuterated pyrraline, utilizing the selected deuterated precursors.

Adaptation of Established Pyrraline Synthesis Protocols to Deuterated Substrates

The formation of pyrraline occurs through the Maillard reaction between a reducing sugar and the ε-amino group of lysine. tandfonline.commdpi.com This reaction can be adapted for the synthesis of this compound by reacting a deuterated carbohydrate, such as deuterated glucose, with a deuterated amino acid, like deuterated lysine. vulcanchem.comiris-biotech.de The reaction of 3-deoxyglucosone (B13542) (3-DG), a major dicarbonyl intermediate in the Maillard reaction, with the ε-amino group of lysine is a key step in pyrraline formation. mdpi.com By using deuterated precursors, the resulting 3-DG and subsequently formed pyrraline will contain deuterium atoms. The synthesis of pyrraline reference material has been previously described and can be modified for the production of its deuterated analogue. iris-biotech.de

Control of Deuterium Incorporation Efficiency and Positional Specificity

Controlling the efficiency and position of deuterium incorporation is critical for producing a well-defined internal standard. The use of precursors with specific deuterium labeling, such as L-Lysine-4,4,5,5-d4, ensures precise positional specificity. sigmaaldrich.com The efficiency of deuterium incorporation can be confirmed using techniques like high-resolution mass spectrometry (HRMS), which can detect the mass shift corresponding to the number of deuterium atoms incorporated. vulcanchem.com For this compound, a +4 Da shift in the molecular ion peak would confirm the successful incorporation of four deuterium atoms. vulcanchem.com ¹H NMR spectroscopy can also be used to confirm deuteration by observing the attenuation of proton signals at the deuterated positions. vulcanchem.com

Purification and Isolation Techniques for this compound

After synthesis, this compound must be purified from the reaction mixture to remove unreacted precursors, byproducts, and non-deuterated pyrraline.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common technique for the purification of pyrraline and its derivatives. vulcanchem.com A C18 column with a gradient of acetonitrile (B52724) and water is typically used for separation. vulcanchem.com Solid-phase extraction (SPE) can also be employed as a purification step prior to chromatographic analysis. oup.com Following purification, the identity and purity of this compound are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy. vulcanchem.comansto.gov.au

Chromatographic Purification Methods (e.g., Preparative HPLC)

The purification of this compound from complex reaction mixtures is a critical step that predominantly relies on chromatographic techniques to achieve high purity. Preparative High-Performance Liquid Chromatography (HPLC) is a principal method for isolating and purifying substantial quantities of the target compound. aralyse.tech This technique functions by injecting the crude sample into a mobile phase that flows through a column packed with a solid adsorbent material. aralyse.tech The differential interactions between the sample components and the adsorbent lead to their separation. aralyse.tech

Reverse-phase HPLC (RP-HPLC) is frequently employed for the purification of pyrraline and its analogs. vulcanchem.comnih.gov This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. vulcanchem.com A common mobile phase consists of a gradient of acetonitrile and water, which allows for the effective separation of pyrraline from precursors and byproducts. vulcanchem.com In one established method for the non-deuterated analog, Nα-t-butyloxycarbonyl (Boc)-protected pyrraline was fractionated using reverse-phase liquid chromatography before a final deprotection step. nih.gov

Following chromatographic separation, the collected fractions containing the purified compound are often lyophilized (freeze-dried) to remove the solvents, yielding the final, solid product. researchgate.net In addition to preparative HPLC, Solid-Phase Extraction (SPE) can be used as a preliminary purification or clean-up step before the main chromatographic analysis. oup.com

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose | Reference |

|---|---|---|---|---|

| Preparative RP-HPLC | C18 Column | Acetonitrile/Water Gradient | Isolation and purification of the final compound. | vulcanchem.com |

| Solid-Phase Extraction (SPE) | Polymeric Sorbent (e.g., PEP-2) | (Varies based on application) | Sample clean-up prior to HPLC analysis. | oup.com |

| Preparative Fractionation | Reverse-Phase Media | (Not specified) | Fractionation of protected pyrraline intermediate. | nih.gov |

Strategies for Maximizing Purity and Yield of Deuterated Analog

Maximizing the yield and purity of this compound requires careful optimization of both the synthesis and purification stages. Yields for pyrraline derivatives are often modest, rarely surpassing 12% under standard conditions. vulcanchem.com However, specific synthetic strategies have been developed to improve these outcomes.

One effective approach involves the use of protecting groups. A simplified and improved method for non-deuterated pyrraline preparation achieved a 31% yield by reacting Nα-t-butyloxycarbonyl-L-lysine with 3-deoxy-D-erythro-hexos-2-ulose. nih.gov The use of the Boc protecting group prevents unwanted side reactions at the alpha-amino group of lysine, directing the reaction toward the desired product. The reaction was conducted in a dry state at 70°C, followed by chromatographic purification and deprotection of the intermediate. nih.gov

Advanced synthetic methodologies are also being explored to enhance efficiency. On-resin synthesis, a technique common in peptide chemistry, has been successfully applied to produce peptides containing specific advanced glycation end products (AGEs) like pyrraline in high purity and yield. acs.org This method involves attaching the initial amino acid to a solid polymer support and carrying out the subsequent reaction steps, which can simplify purification and reduce the number of synthetic steps required. acs.orgnlc-bnc.ca Furthermore, modern techniques such as flow chemistry and microwave-assisted synthesis have been proposed as potential avenues to significantly enhance the production efficiency of this compound. vulcanchem.com

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Use of Protecting Groups (e.g., Boc) | Temporarily blocking the reactive Nα-amino group of lysine to prevent side reactions. | Increases specificity and final product yield (reported 31% for non-deuterated analog). | nih.gov |

| On-Resin Synthesis | Synthesizing the molecule on a solid polymer support. | Simplifies purification and requires fewer synthetic steps, leading to high purity and yield. | acs.org |

| Advanced Synthetic Methods | Employing techniques like flow chemistry or microwave-assisted synthesis. | Potential to enhance reaction rates and improve overall production efficiency. | vulcanchem.com |

Verification of Deuteration and Isotopic Purity (excluding basic compound identification data)

Confirming the successful incorporation and isotopic purity of deuterium atoms in the this compound molecule is essential and requires specialized analytical techniques beyond routine compound identification.

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for this purpose. vulcanchem.comnih.gov This method can verify the deuteration efficiency by detecting the expected mass shift. For this compound, a +4 Da shift in the molecular ion peak from approximately m/z 180.18 to 184.20 confirms the substitution of four hydrogen atoms with deuterium. vulcanchem.com More advanced analysis using ESI-HRMS allows for the calculation of isotopic purity by measuring the relative abundance of the different hydrogen/deuterium (H/D) isotopolog ions (D₀, D₁, D₂, etc.). nih.gov This provides a quantitative measure of the purity of the deuterated compound. Tandem mass spectrometry (MS/MS) can further help characterize the specific positions of the deuterium labels within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. Specifically, ¹H NMR (Proton NMR) spectra are used to verify deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be significantly reduced or absent. vulcanchem.com For instance, a high degree of deuteration would result in a substantial attenuation of the proton signals at the corresponding chemical shifts compared to the spectrum of the non-deuterated pyrraline standard. vulcanchem.com

| Technique | Principle of Verification | Key Finding | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge ratio to confirm mass shift and calculates the relative abundance of H/D isotopologs. | A +4 Da shift confirms D₄ substitution. Relative peak intensities of isotopologs determine isotopic purity. | vulcanchem.comnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Detects the absence or reduction of proton signals at the sites of deuterium incorporation. | Signal attenuation at specific chemical shifts in the proton spectrum confirms successful deuteration. | vulcanchem.com |

Advanced Analytical Methodologies Employing Pyrraline D4 in Quantitative Research

Principles of Stable Isotope Dilution Analysis (SIDA) for Pyrraline (B118067) Quantification

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. alfa-chemistry.comwikipedia.org In the context of pyrraline quantification, a precisely measured quantity of Pyrraline-d4 is introduced into the sample at the earliest stage of preparation. vulcanchem.comnih.gov This "spiked" sample is then subjected to extraction, purification, and analysis.

The core principle of SIDA is that the stable isotope-labeled internal standard (this compound) behaves chemically and physically identically to the endogenous, unlabeled analyte (pyrraline) throughout the entire analytical procedure. alfa-chemistry.comup.ac.za Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. nih.govup.ac.za This method is considered a gold standard for quantification because it effectively corrects for variations in sample recovery and instrumental response. researchgate.net

Calibration Strategies Using this compound as Internal Standard

In SIDA, quantification is achieved by creating a calibration curve. nih.gov This involves preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the unlabeled analyte (pyrraline). The response ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. The concentration of pyrraline in an unknown sample, which has been spiked with the same amount of this compound, is then determined by interpolating its measured response ratio onto this calibration curve. nih.gov

For instance, a nine-point calibration curve may be constructed using pyrraline standards to cover the expected concentration range in the samples being analyzed. mdpi.com The linearity of this curve is a critical parameter for ensuring the accuracy of the method, with a correlation coefficient (R²) of greater than 0.99 often being the minimum acceptable value. nih.gov

| Pyrraline Concentration (ng/mL) | This compound Concentration (ng/mL) | Analyte/IS Response Ratio |

|---|---|---|

| 10 | 100 | 0.102 |

| 25 | 100 | 0.255 |

| 50 | 100 | 0.510 |

| 100 | 100 | 1.015 |

| 250 | 100 | 2.530 |

| 500 | 100 | 5.050 |

Addressing Matrix Effects and Ion Suppression/Enhancement with this compound

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analyses, particularly with complex samples like biological fluids and food extracts. myadlm.orgslideshare.netchromatographyonline.com These effects arise from co-eluting compounds from the sample matrix that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). researchgate.netnih.gov This can result in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. vulcanchem.comresearchgate.net Because this compound has the same chemical properties and, ideally, the same chromatographic retention time as pyrraline, it is affected by ion suppression or enhancement in the same way. myadlm.org Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix effects, allowing for accurate quantification. However, it is important to note that in some cases, deuterated standards may have slightly different retention times, which could lead to differential matrix effects if they elute in a region of changing ion suppression. myadlm.org

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

The analysis of pyrraline and this compound is predominantly performed using high-resolution liquid chromatography-mass spectrometry (LC-MS) systems. scribd.comatlantis-press.comchromatographyonline.com These platforms offer the high sensitivity and selectivity required to detect and quantify these compounds at low concentrations in complex mixtures. chromatographyonline.com Tandem mass spectrometry (MS/MS) is often employed, where the precursor ions of both pyrraline and this compound are selected and fragmented to produce specific product ions, further enhancing the specificity of the analysis. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures. mdpi.comshimadzu.com This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. UHPLC is well-suited for the separation of pyrraline from other sample components prior to detection by mass spectrometry. mdpi.comshimadzu.com

The choice of chromatographic column is critical for achieving good separation of pyrraline from interfering compounds. Reversed-phase chromatography is a commonly used technique for this purpose. nih.gov

C18 Columns: Columns with a C18 (octadecyl) stationary phase are frequently employed for the analysis of pyrraline. mdpi.comnih.govmdpi.com These columns separate compounds based on their hydrophobicity. An Agilent ZORBAX SB-C18 column (2.1 mm × 150 mm, 5 μm) has been successfully used for this purpose. mdpi.commdpi.com In another study, an X-Bridge C18 column (100 × 2.1 mm, 3.5 μm) was utilized. atlantis-press.com

HILIC Columns: For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. A Syncronis HILIC column (100 mm × 2.1 mm, 1.7 µm) has been used in the analysis of related compounds. researchgate.net

| Column Chemistry | Example Column | Dimensions | Particle Size | Reference |

|---|---|---|---|---|

| C18 | Agilent ZORBAX SB-C18 | 2.1 mm × 150 mm | 5 µm | mdpi.commdpi.com |

| C18 | X-Bridge C18 | 2.1 mm × 100 mm | 3.5 µm | atlantis-press.com |

| HILIC | Syncronis HILIC | 2.1 mm × 100 mm | 1.7 µm | researchgate.net |

The composition of the mobile phase is optimized to achieve the best chromatographic separation and ionization efficiency in the mass spectrometer. chromatographyonline.comtechnologynetworks.commdpi.com Mobile phases for reversed-phase chromatography typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. shimadzu.com

Acidic Modifiers: The addition of a small amount of acid, such as formic acid, to the mobile phase is common practice. mdpi.commdpi.com This helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive electrospray ionization (ESI) mode. A typical mobile phase might consist of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B). mdpi.commdpi.com

Volatile Buffers: Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used to control the pH and improve chromatography and ionization. shimadzu.commdpi.com For example, a mobile phase of 5 mmol/L nonafluoropentanoic acid (NFPA) in water has been used. atlantis-press.com

A gradient elution is typically employed, where the proportion of the organic solvent is increased over the course of the analysis to elute compounds with increasing hydrophobicity. mdpi.comatlantis-press.com

| Solvent A | Solvent B | Mode | Reference |

|---|---|---|---|

| 0.1% Formic acid in water | 0.1% Formic acid in acetonitrile | Reversed-Phase | mdpi.commdpi.com |

| 5 mmol/L NFPA in water | Acetonitrile | Reversed-Phase | atlantis-press.com |

| 0.1% Formic acid in water | Methanol | Reversed-Phase | atlantis-press.com |

Electrospray Ionization (ESI) and Atmospheric Pressure Ionization (API) Interface

Electrospray ionization (ESI) is a soft ionization technique widely employed for the analysis of polar and thermally labile molecules like pyrraline. uni-rostock.dechromatographyonline.com It is a type of atmospheric pressure ionization (API), where ionization occurs at atmospheric pressure before the ions are introduced into the high vacuum of the mass spectrometer. shimadzu.comlibretexts.org This approach is particularly suitable for coupling liquid chromatography with mass spectrometry (LC-MS). uni-rostock.de

In the ESI process, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. shimadzu.com As the solvent evaporates, the charge density on the droplets increases until they reach the Rayleigh limit, at which point they undergo Coulombic explosions, releasing gaseous ions of the analyte. uni-rostock.de This gentle ionization process minimizes fragmentation of the pyrraline molecule, preserving the intact molecular ion for detection. uni-rostock.deaocs.org Modern ESI sources often utilize a nebulizing gas and heating to facilitate solvent evaporation, allowing for higher flow rates from the LC system. shimadzu.comaocs.org

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique that significantly enhances the quantitative analysis of specific compounds within complex mixtures. proteomics.com.au When combined with an LC system, it provides a robust platform for pyrraline quantification. The most common mode of MS/MS used for this purpose is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). proteomics.com.auwikipedia.org

MRM involves two stages of mass analysis. In the first stage (MS1), the precursor ion, which is the protonated molecule of the analyte ([M+H]⁺), is specifically selected. This isolated precursor ion is then fragmented in a collision cell. In the second stage (MS2), one or more specific product ions resulting from the fragmentation are selected and detected. wikipedia.org This dual-filtering process dramatically reduces background noise and matrix interference, leading to a highly specific and sensitive assay. proteomics.com.aunih.gov

Precursor and Product Ion Selection for Pyrraline and this compound

The selection of appropriate precursor and product ions is a critical step in developing a reliable MRM method. For pyrraline, the protonated molecule ([M+H]⁺) is typically chosen as the precursor ion. The mass-to-charge ratio (m/z) for the precursor ion of unlabeled pyrraline is 255. atlantis-press.comrsc.orgmdpi.com Following collision-induced dissociation, several product ions can be formed. Research has identified key product ions for pyrraline at m/z 175, 148, and 84. atlantis-press.comrsc.org The transition from m/z 255 to m/z 175 is often used for quantification. atlantis-press.com

For the internal standard, this compound, the precursor ion will have a higher m/z due to the four deuterium (B1214612) atoms. The specific precursor and product ions for this compound must be determined experimentally. In a similar analysis of another AGE, CML-d4, the precursor ion was m/z 209 and a key product ion was m/z 88. atlantis-press.com This demonstrates the shift in mass for both the precursor and a fragment containing the labeled portion of the molecule. The selection of a stable product ion that does not undergo back-exchange of deuterium is crucial for accurate quantification.

Table 1: Example Precursor and Product Ions for Pyrraline Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Pyrraline | 255 | 175, 148, 84 |

| This compound | 259 (Predicted) | To be determined experimentally |

This table presents typical ion transitions for pyrraline based on existing literature. The values for this compound are predicted and require experimental confirmation.

Optimization of Collision Energies and Source Parameters

To maximize the signal intensity of the selected product ions, the collision energy (CE) applied in the collision cell must be optimized. nih.govnih.gov CE is the energy transferred to the precursor ion to induce fragmentation, and the optimal value varies for each specific precursor-to-product ion transition. nih.gov While predictive linear equations can provide a starting point, empirical optimization for each transition is often necessary to achieve the best sensitivity. nih.gov

In addition to collision energy, various ESI source parameters must be optimized to ensure efficient ionization and ion transmission. These parameters include:

Spray Voltage: The voltage applied to the capillary to generate the electrospray. rsc.org

Capillary Temperature: The temperature of the heated capillary, which aids in solvent desolvation. rsc.org

Nebulizer and Drying Gas Flow Rates and Temperatures: These gases assist in droplet formation and solvent evaporation. shimadzu.com

Optimizing these parameters for the specific analytical setup and sample matrix is essential for developing a robust and sensitive quantitative method. acs.org

Quantitative Assay Validation Parameters

A quantitative assay using this compound must be thoroughly validated to ensure the reliability and accuracy of the results. Key validation parameters include linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.govresearchgate.net

Linearity and Calibration Curve Construction

Linearity demonstrates that the instrument response is directly proportional to the concentration of the analyte over a specific range. annlabmed.org A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of pyrraline and a constant concentration of the internal standard, this compound. annlabmed.orguknml.com The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. annlabmed.org

A linear regression analysis is then performed on the data points. uknml.com A high coefficient of determination (R²) value, typically greater than 0.99, is indicative of a strong linear relationship. nih.govlcms.cz It is important to note that non-linearity can occur in LC-MS analyses due to factors such as matrix effects, detector saturation, and ionization saturation. annlabmed.orgnih.gov In such cases, weighted regression models may be necessary to ensure accuracy, especially at the lower end of the calibration range. annlabmed.org

Table 2: Example of a Calibration Curve for Pyrraline

| Pyrraline Concentration (ng/mL) | Peak Area Ratio (Pyrraline/Pyrraline-d4) |

| 1 | 0.05 |

| 5 | 0.24 |

| 10 | 0.51 |

| 25 | 1.23 |

| 50 | 2.52 |

| 100 | 4.98 |

This table provides a hypothetical example of data used to construct a calibration curve.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. d-nb.infonanalysis.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. d-nb.inforesearchgate.net

There are several methods to determine LOD and LOQ. A common approach is based on the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1, and the LOQ as a S/N of 10:1. nih.govd-nb.info Another method involves using the standard deviation of the response and the slope of the calibration curve. sepscience.com For example, the LOD can be calculated as (3.3 * standard deviation of the blank) / slope of the calibration curve, and the LOQ as (10 * standard deviation of the blank) / slope. sepscience.com The specific LOD and LOQ values are dependent on the entire analytical method, including sample preparation, chromatographic separation, and mass spectrometric conditions. For instance, a study on pyrraline in protein-enriched drinks reported an LOD of 30.4 ng/mL and an LOQ of 70.3 ng/mL after solid-phase extraction. nih.gov

Accuracy, Precision, and Reproducibility (Intra- and Inter-Assay)

The reliability of quantitative research hinges on the accuracy, precision, and reproducibility of the analytical methods used. In the context of this compound, which serves as an internal standard for the quantification of the advanced glycation end-product (AGE) pyrraline, these parameters are critical for ensuring the validity of experimental results.

Accuracy refers to the closeness of a measured value to a standard or known value. Precision measures the repeatability of a measurement, indicating how close multiple measurements of the same sample are to each other. It is typically expressed as the coefficient of variation (CV), with lower percentages indicating higher precision. Precision is further divided into:

Intra-assay precision (repeatability): The variation observed within a single analytical run. cytometry.org

Inter-assay precision (reproducibility): The variation observed between different analytical runs, often performed on different days or with different operators. cytometry.orgthermofisher.com

In studies quantifying pyrraline, methods employing stable isotope dilution assays with this compound consistently demonstrate high precision. For instance, a detection method developed for pyrraline in peptide-enriched drinks using ultrahigh-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) after solid-phase extraction (SPE) reported excellent reproducibility with relative standard deviations (RSD) of less than 5%. mdpi.com Generally, for immunoassays, an acceptable inter-assay CV is less than 15%, while the intra-assay CV should be less than 10%. salimetrics.com Similarly, in chromatographic methods for other AGEs like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), intra-day and inter-day relative standard deviations were both below 9%. researchgate.net

The following interactive table provides representative data on the precision of analytical methods for AGEs, which are analogous to the standards expected for pyrraline analysis.

Recovery Assessment in Complex Sample Matrices

The analysis of pyrraline in biological and food samples is often complicated by the presence of interfering substances in the sample matrix. A recovery assessment is therefore essential to validate the efficiency of the sample preparation and analytical method in extracting the analyte of interest from these complex matrices. High recovery rates indicate that the method is effective at isolating the target compound with minimal loss.

For the analysis of pyrraline, solid-phase extraction (SPE) is a commonly employed technique to purify and concentrate the analyte before chromatographic analysis. mdpi.comsigmaaldrich.com Studies have shown that optimized SPE protocols can achieve high recovery rates for pyrraline. For example, a method for detecting pyrraline in peptide-enriched drinks reported excellent recovery rates ranging from 93.2% to 98.5%. mdpi.com Another study focusing on the detection of pyrraline in milk and milk powder using a novel core-shell metal-organic framework with a molecularly imprinted polymer for SPE achieved recoveries between 92.23% and 103.87%. nih.gov

The following interactive table summarizes recovery data from various studies on pyrraline and other AGEs in different sample matrices.

Advanced Sample Preparation Protocols for this compound Analysis

Hydrolysis Techniques for Protein-Bound Pyrraline (Acidic vs. Enzymatic)

Pyrraline can exist in both free and protein-bound forms. psu.edu To quantify the total amount of pyrraline, the protein-bound form must first be released through hydrolysis. The two primary methods for this are acidic and enzymatic hydrolysis.

Acidic hydrolysis is a harsh method that can lead to the degradation of acid-labile compounds. Pyrraline, due to its sensitive pyrrole (B145914) ring, is known to be degraded by acid hydrolysis. researchgate.netresearchgate.net This makes acidic hydrolysis generally unsuitable for the accurate quantification of pyrraline.

Enzymatic hydrolysis , on the other hand, is a much gentler method that preserves the integrity of acid-labile substances like pyrraline. researchgate.net This technique typically involves the use of a combination of proteases, such as pepsin, pronase E, and prolidase, to completely digest the protein and release the bound pyrraline. mdpi.com Consequently, enzymatic hydrolysis is the preferred method for the analysis of protein-bound pyrraline in various matrices, including brewing malts and enteral formulas. psu.eduresearchgate.netnih.gov

Solid-Phase Extraction (SPE) and Other Enrichment Strategies

Following hydrolysis, sample extracts often contain a multitude of compounds that can interfere with the analysis of pyrraline. Solid-phase extraction (SPE) is a crucial step for purifying and concentrating pyrraline from these complex mixtures prior to analysis by methods such as HPLC or UPLC-MS/MS. mdpi.comsigmaaldrich.com

The SPE process involves passing the sample through a cartridge containing a solid adsorbent (sorbent). The choice of sorbent and solvents is optimized to either retain the analyte of interest while allowing interfering compounds to pass through (bind-elute SPE), or to retain the interferences while the analyte passes through (interference removal SPE). sigmaaldrich.com For pyrraline analysis, various SPE cartridges have been utilized, including Cleanert PEP-2 cartridges. mdpi.commdpi.com Optimization of the SPE protocol, including the volumes of washing and elution solvents, is critical to ensure high recovery and removal of interferents. mdpi.com

Recent innovations in enrichment strategies include the development of molecularly imprinted polymers (MIPs), sometimes combined with metal-organic frameworks (MOFs), to create highly selective adsorbents for pyrraline. nih.govresearchgate.net These advanced materials offer enhanced selectivity and sensitivity for the detection of trace amounts of pyrraline in complex food matrices. nih.gov

Considerations for Minimizing Artifact Formation during Sample Processing

Artifact formation during sample preparation is a significant concern that can lead to inaccurate quantification of analytes. In the context of pyrraline analysis, the Maillard reaction, which is the primary pathway for pyrraline formation, can continue to occur during sample processing, particularly if heat is applied. mdpi.com

To minimize artifact formation, several precautions should be taken. One common strategy is to add a trapping agent, such as ο-phenylenediamine (OPD), to the sample. mdpi.com OPD reacts with reactive dicarbonyl compounds like 3-deoxyglucosone (B13542) (3-DG), a key precursor in pyrraline formation, thereby preventing further formation of pyrraline during sample workup. mdpi.comresearchgate.net Additionally, samples should be cooled immediately after any heat treatment and stored at low temperatures (e.g., -18°C or -80°C) to slow down chemical reactions. mdpi.comresearchgate.net Strict control over sample processing conditions is essential to ensure that the measured pyrraline levels accurately reflect the amounts present in the original sample.

Mechanistic and Kinetic Investigations of Pyrraline Formation Utilizing Pyrraline D4

Elucidation of Pyrraline (B118067) Formation Pathways in Model Systems

The formation of pyrraline is a complex process arising from the Maillard reaction, the chemical reaction between amino acids and reducing sugars. Model systems are crucial for isolating variables and understanding the specific pathways leading to its creation.

Scientific consensus identifies 3-Deoxyglucosone (B13542) (3-DG) as a primary intermediate in the formation of pyrraline. nih.govnih.gov 3-DG is a highly reactive dicarbonyl compound generated during the intermediate stages of the Maillard reaction from the degradation of Amadori rearrangement products. nih.gov The established pathway involves the reaction of a reducing sugar, like glucose, with the epsilon-amino group (ε-NH₂) of a lysine (B10760008) residue. researchgate.netfrontiersin.org This initial reaction leads to the formation of a Schiff base, which then rearranges to an Amadori product. Subsequent degradation and dehydration of this product yield 3-DG. nih.govresearchgate.net Pyrraline is then formed through the cyclization and dehydration of the adduct formed between 3-DG and the ε-amino group of lysine. nih.govresearchgate.net Kinetic studies have shown that the activation energy for pyrraline formation is significantly lower via the 3-DG pathway compared to other potential pathways, such as one involving methylglyoxal (B44143) (MG), reinforcing the role of 3-DG as the more favorable precursor. nih.gov

| Pathway | Precursor | Activation Energy (Ea) for Pyrraline Formation | Reference |

| 3-DG Pathway | 3-Deoxyglucosone | 53.45 ± 4.02 kJ mol⁻¹ | nih.gov |

| MG Pathway | Methylglyoxal | 110.22 ± 18.77 kJ mol⁻¹ | nih.gov |

The choice of precursors significantly impacts the rate and yield of pyrraline formation. The glucose-lysine model system is a classic example used to study this reaction. nih.gov However, the type of saccharide is a critical variable. Studies comparing different sugars have demonstrated that the rate of pyrraline formation decreases in the order of lactose (B1674315) > fructose (B13574) > glucose > sucrose. nih.gov Fructose's higher reactivity compared to glucose can facilitate greater pyrraline formation. nih.gov

Furthermore, when lysine is part of a peptide chain, the adjacent amino acids can influence its reactivity. nih.gov The physicochemical properties of neighboring amino acid residues, such as polarizability and hydrophobicity, can affect the spatial structure and charge distribution around the lysine residue, thereby modulating the rate of pyrraline formation. frontiersin.orgnih.gov For instance, peptides with highly polarizable amino acid residues like phenylalanine (Phe) adjacent to lysine have been shown to accelerate the reactions that produce both 3-DG and pyrraline. frontiersin.org

| Saccharide Precursor | Relative Rate of Pyrraline Formation | Reference |

| Lactose | Highest | nih.gov |

| Fructose | High | nih.gov |

| Glucose | Medium | nih.gov |

| Sucrose | Lowest | nih.gov |

Kinetic Studies of Pyrraline Formation Using Deuterated Tracers

Kinetic studies are essential for understanding the rates of chemical reactions. The use of stable isotope-labeled compounds, or deuterated tracers, has revolutionized the ability to accurately monitor these complex reactions.

Pyrraline-d4 serves as an ideal internal standard for quantification of native pyrraline using techniques like liquid chromatography-mass spectrometry (LC-MS). In kinetic studies, precise measurement of the analyte is paramount. By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be corrected, ensuring high accuracy and precision in determining the concentration of the pyrraline formed over time.

While this compound is primarily used for quantification, this accurate measurement is the foundation for kinetic modeling. By tracking the concentration of pyrraline at different time points under various conditions, researchers can establish kinetic models and calculate key parameters like reaction rate constants. nih.govnih.gov For example, kinetic studies on peptide-bound pyrraline have modeled its formation and subsequent elimination, revealing that the formation rate constant is often independent of the initial reactant concentrations, while the elimination rate constant can increase with higher reactant levels. nih.gov

Temperature is a critical factor governing the kinetics of the Maillard reaction. The formation of pyrraline generally increases with temperature. However, this trend is not linear and often reaches a maximum at a specific temperature before declining. In one study using a saccharide-lysine model, the maximum amount of pyrraline was formed at 140°C. nih.gov In another kinetic study, the maximum concentration of peptide-bound pyrraline was also observed at 140°C, with lower concentrations found at both higher (160-200°C) and lower (120°C) temperatures. nih.gov The decrease at very high temperatures is attributed to the degradation of pyrraline itself into other products. nih.govnih.gov

The pH of the reaction environment also has a profound effect. Generally, an increase in pH accelerates the Maillard reaction, leading to higher rates of reactant degradation and product formation. sandiego.edu Lysine degradation in a fructose-lysine model system was observed to increase with a rise in the initial pH from 6.0 to 12.0. sandiego.edu This acceleration is due to the increased availability of the unprotonated amino group of lysine at higher pH values, which is the reactive species in the initial step of the Maillard reaction. researchgate.net

| Parameter | Effect on Pyrraline Formation | Note | References |

| Temperature | Increases up to an optimum (e.g., ~140°C), then decreases. | The decrease at higher temperatures is due to pyrraline degradation. | nih.govnih.gov |

| pH | Formation rate generally increases with higher pH. | A higher pH increases the concentration of the reactive, unprotonated amino group. | sandiego.eduresearchgate.net |

Factors Modulating Pyrraline Formation in Controlled Environments

Beyond temperature and pH, other chemical factors within a controlled model system can significantly modulate pyrraline formation.

The presence of inorganic salts, particularly sodium chloride (NaCl), has been shown to promote the formation of pyrraline. nih.govfrontiersin.org In glucose-lysine model systems, the addition of NaCl was found to enhance Maillard browning and increase the concentration of both 3-DG and pyrraline. researchgate.net The catalytic effect of Na+ ions may be linked to their ability to form complexes with carbohydrate intermediates, which can stabilize conformations that facilitate dehydration and fragmentation reactions leading to 3-DG. nih.gov In the absence of NaCl, the formation of pyrraline and 3-DG can be negligible. frontiersin.org

The initial molar ratio of the reactants is another key factor. An increase in the initial molar ratio of saccharide to lysine can significantly promote the formation of pyrraline. nih.gov This is because an excess of the sugar precursor ensures that the lysine becomes a limiting reactant, driving the reaction towards product formation. nih.gov As previously noted, the chemical structure of the reactants, such as the specific type of sugar or the amino acids neighboring lysine in a peptide, also plays a crucial modulatory role. frontiersin.orgnih.govnih.gov

Effect of Solvent Systems and Water Activity

The environment in which the Maillard reaction occurs significantly influences the rate of pyrraline formation. Key factors include the type of solvent and the water activity (a_w).

While extensive research has focused on aqueous systems, the principles of solvent effects on chemical reactivity are applicable. The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. mdpi.com For instance, in the formation of pyrraline, the key intermediate 3-deoxyglucosone (3-DG) is formed through dehydration reactions of sugars. nih.gov The polarity of the solvent system can affect the stability of charged intermediates and the efficiency of these dehydration steps.

Water activity, a measure of the available water for reactions, has a complex, non-linear effect on the Maillard reaction. massey.ac.nz Typically, the reaction rate is slow at very low water activities due to limited reactant mobility. As a_w increases, the rate of reaction increases because the mobility of reactants is enhanced. However, at very high water activities, the reaction rate begins to decrease. This is attributed to the dilution of reactants, which reduces the probability of them colliding and reacting. massey.ac.nz While specific kinetic data for pyrraline formation across a wide range of water activities is not extensively detailed in the provided context, the general trend for Maillard browning suggests a maximum reaction rate at intermediate a_w values (e.g., 0.6-0.7). massey.ac.nz In systems with high moisture content, the dilution effect can significantly slow the formation of pyrraline and other advanced glycation end products (AGEs).

Influence of Inhibitors and Accelerators on Reaction Rates

The rate of pyrraline formation can be significantly altered by the presence of various chemical agents that act as either accelerators or inhibitors.

Accelerators: Inorganic salts, particularly sodium chloride (NaCl), have been shown to accelerate the formation of pyrraline. frontiersin.orgnih.govmdpi.com Studies using glucose-lysine and peptide-glucose model systems demonstrate that the presence of Na+ ions can markedly increase the yield of both pyrraline and its precursor, 3-DG. frontiersin.orgnih.gov The accelerating effect is dose-dependent, with maximum formation often observed at specific concentrations (e.g., 0.2 mol/L or 0.50% Na+), after which higher concentrations may cause a slight decrease in the reaction rate. frontiersin.orgmdpi.com The proposed mechanism involves the stabilization of charged intermediates in the reaction pathway by the metal ions, which alters the intramolecular electron density and facilitates the reaction steps leading to pyrraline. frontiersin.orgnih.gov

Inhibitors: Conversely, several strategies and compounds have been identified that inhibit pyrraline formation. One physical method of inhibition involves the encapsulation of accelerators like NaCl. Coating NaCl with materials such as waxy maize starch or high amylose (B160209) maize starch can effectively reduce the formation of pyrraline and 3-DG. nih.govmdpi.com The effectiveness of the coating is linked to its heat resistance and solubility; materials with high heat resistance and low solubility provide a better barrier, delaying the release of NaCl into the reaction medium. nih.govmdpi.com

Phytochemicals are also potent inhibitors of AGE formation. Compounds like genistein (B1671435) and melatonin (B1676174) have demonstrated a high capacity to inhibit the formation of total AGEs and protein carbonyls in glycation models. mdpi.com Aminoguanidine is another well-known inhibitor that significantly reduces the formation of carbonyls bound to proteins. mdpi.com These inhibitors can act through various mechanisms, including trapping reactive carbonyl species like 3-DG, acting as antioxidants to prevent glycoxidation reactions, or forming complexes with proteins to block glycation sites. mdpi.com

| Compound/Method | Effect on Pyrraline Formation | Observed Findings | Reference |

|---|---|---|---|

| Sodium Chloride (NaCl) | Accelerator | Markedly increased pyrraline and 3-DG formation, with a peak effect at 0.2 mol/L or 0.50% Na+. | frontiersin.orgnih.govmdpi.com |

| NaCl Encapsulation (e.g., with starch) | Inhibitor | Effectively mitigates pyrraline and 3-DG formation by controlling NaCl release. | nih.govmdpi.com |

| Genistein | Inhibitor | Showed high capacity (95% inhibition) to prevent protein carbonyl formation. | mdpi.com |

| Melatonin | Inhibitor | Demonstrated very high efficacy (98% inhibition) against protein carbonyl formation. | mdpi.com |

| Aminoguanidine | Inhibitor | Significantly inhibited the formation of carbonyls bound to proteins. | mdpi.com |

Studies on Peptide-Bound versus Free Pyrraline Formation

Pyrraline can exist in a free form, derived from the amino acid lysine, or bound within peptide and protein chains. nih.gov Research indicates that in food systems, where proteins and peptides are far more abundant than free amino acids, the formation of peptide- and protein-bound pyrraline is significantly more prevalent. nih.govresearchgate.net

Kinetic studies comparing the formation of pyrraline from free lysine with its formation from lysine-containing peptides have revealed that the peptide structure plays a crucial role. The amino acids adjacent to the lysine residue can strongly influence the reaction rate. frontiersin.orgnih.gov For example, peptides with a hydrophobic or highly polarizable amino acid residue, such as phenylalanine (Phe), adjacent to the reactive lysine residue show an accelerated rate of pyrraline formation compared to peptides with less-polarizable residues like glycine (B1666218) (Gly) or alanine (B10760859) (Ala). frontiersin.orgnih.gov This is attributed to factors such as increased peptide flexibility and stabilization of the peptide structure through cation-π interactions, which makes the ε-amino group of lysine more available or reactive. frontiersin.orgnih.gov

Furthermore, studies have shown that dipeptides tend to form pyrraline more readily than corresponding tripeptides. nih.gov For instance, in model systems, the amount of pyrraline formed from Lys-Ile was greater than from Lys-Ile-Gly under similar conditions. This suggests that peptide length and the specific sequence are critical determinants of glycation susceptibility. tum.de The formation rate constant of peptide-bound pyrraline appears to be independent of the initial reactant concentrations, but the elimination rate increases as reactant concentrations rise. nih.gov

| Peptide Type | Relative Rate of Pyrraline Formation | Key Findings | Reference |

|---|---|---|---|

| Dipeptides vs. Tripeptides | Dipeptides > Tripeptides | Peptide-bound pyrraline is formed more easily in dipeptide-glucose mixtures than in corresponding tripeptide-glucose mixtures. | nih.gov |

| Peptides with Phenylalanine (Phe) | Lys-Phe > Lys-Ala > Lys-Gly | A highly polarizable residue (Phe) near the reactive Lys strongly accelerates pyrraline formation. | frontiersin.orgnih.gov |

| Peptides with Hydrophobic Residues | Lys-Leu > Lys-Val > Lys-Ala > Lys-Gly | Hydrophobic side chains (e.g., from Leucine) adjacent to Lys accelerate pyrraline formation. | nih.gov |

Investigation of Advanced Maillard Product Interconversions and Degradation Pathways Involving Pyrraline

Contrary to the name "advanced glycation end products," compounds like pyrraline are not inert endpoints of the Maillard reaction. They are chemically active molecules that can participate in further reactions, including interconversions and degradation. acs.orgnih.gov

The formation of pyrraline itself is a dynamic process that involves both formation and elimination pathways. nih.gov Once formed, pyrraline is not necessarily stable, especially under conditions that promote further reactions. For example, pyrraline can react with excess lysine to form crosslinked structures, such as dipyrraline. nih.gov

Studies on the stability of pyrraline have shown that it is susceptible to degradation, particularly under oxidative conditions. acs.org When subjected to hydroxyl radical-generating systems, pyrraline can be hydroxylated on its pyrrole (B145914) ring. In the presence of strong oxidizing agents like potassium permanganate, pyrraline can be oxidized to several different products, including:

6-(2,5-diformyl-1-pyrrolyl)-l-norleucine

6-(2-carboxy-5-hydroxymethyl-1-pyrrolyl)-l-norleucine

6-(2-formyl-5-carboxy-1-pyrrolyl)-l-norleucine

6-(2,5-dicarboxy-1-pyrrolyl)-l-norleucine acs.org

This demonstrates that pyrraline can be a precursor to other Maillard reaction products, highlighting the complexity and interconnectedness of the reaction network. The degradation of one AGE can lead to the formation of other, different chemical structures, challenging the notion of AGEs as simple terminal products. acs.org

Applications of Pyrraline D4 in Biochemical and Biological Research Models

In vitro Cell Culture Models for Studying Cellular Responses

In vitro cell culture models are fundamental in dissecting the cellular and molecular mechanisms affected by pyrraline (B118067). The use of Pyrraline-d4 as an internal standard enhances the accuracy of analytical methods in these studies.

Investigation of Cellular Uptake and Metabolism of Pyrraline

Studies utilizing cell culture models, such as the human colon carcinoma Caco-2 cells and opossum kidney OK cells, have been instrumental in understanding the transport of pyrraline across biological membranes. Research has shown that pyrraline can inhibit the uptake of L-[3H]lysine, suggesting a shared transport mechanism. acs.org Specifically, in Caco-2 cells, pyrraline demonstrated an IC50 value of 0.3 mM for the inhibition of lysine (B10760008) uptake, while in OK cells, the IC50 was 3.5 mM. acs.org In contrast, pyrraline did not affect the uptake of the dipeptide glycyl-sarcosine (Gly-Sar). acs.org The use of deuterated standards like this compound in such experiments is crucial for accurate quantification by mass spectrometry, allowing researchers to distinguish the experimentally introduced compound from any endogenous or background presence.

Further investigations have explored the metabolism of pyrraline by various microorganisms, such as Saccharomyces cerevisiae, which can metabolize pyrraline via the Ehrlich pathway. acs.org These studies often rely on sensitive analytical techniques where isotopically labeled standards are essential for validating the identification and quantification of metabolites.

| Cell Line | Compound | Effect | IC50 Value |

| Caco-2 | Pyrraline | Inhibition of L-[3H]lysine uptake | 0.3 mM |

| OK | Pyrraline | Inhibition of L-[3H]lysine uptake | 3.5 mM |

| Caco-2 | Pyrraline | No inhibition of [14C]Gly-Sar uptake | - |

| SKPT-0193 | Pyrraline | No inhibition of [14C]Gly-Sar uptake | - |

Analysis of Pyrraline-Mediated Biochemical Pathways (e.g., Nrf2 activation)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. nih.govwikipathways.org While direct studies using this compound to specifically track its role in Nrf2 activation are not prevalent in the provided search results, the general role of AGEs in modulating cellular pathways is an active area of research. For instance, pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), another compound, has been shown to be a potent inducer of the Nrf2 signaling pathway in astrocytes. nih.gov This is achieved by promoting the translocation of Nrf2 to the nucleus, where it binds to the antioxidant-responsive element (ARE) and initiates the transcription of various protective genes. wikipathways.org

The activation of Nrf2 can be influenced by various kinases, including protein kinase C (PKC) and others, which can facilitate its dissociation from its inhibitor, Keap1. wikipathways.orgmdpi.com Given that AGEs like pyrraline are known to induce oxidative stress, their impact on the Nrf2 pathway is a logical area of investigation. In such studies, this compound would be an invaluable tool for accurately measuring its concentration within cellular compartments and correlating it with the activation state of the Nrf2 pathway and the expression of its target genes.

Simulated Biological System Studies

To understand the fate of dietary pyrraline, researchers employ simulated biological systems that mimic physiological processes.

Simulated Gastrointestinal Digestion and Absorption Models

In vitro digestion models are widely used to assess the bioaccessibility of food components, which is the fraction released from the food matrix and available for absorption. plos.orgnih.govresearchgate.net These models typically simulate the conditions of the mouth, stomach, and small intestine. csic.esmdpi.com Studies have shown that free and peptide-bound pyrraline can be transported across intestinal epithelial cells. mdpi.comiris-biotech.de The use of this compound as an internal standard in these complex matrices is essential for accurate quantification, as it behaves identically to the unlabeled compound during extraction and analysis but is distinguishable by mass spectrometry. This allows for precise determination of pyrraline's stability and bioaccessibility during simulated digestion.

Enzymatic Degradation and Biotransformation of Pyrraline using Deuterated Analogs

The susceptibility of pyrraline-modified proteins to enzymatic degradation has been a subject of investigation. Studies have shown that modification of albumin by pyrraline reduces its degradation by lysosomal enzymes in macrophage-like cells. nih.gov This resistance to proteolysis can lead to the accumulation of pyrraline-modified proteins within cells. nih.gov While these studies did not explicitly use this compound, the use of deuterated analogs in future research would be highly beneficial for tracing the metabolic fate of the pyrraline moiety after the protein backbone has been degraded. This would help in identifying and quantifying any smaller pyrraline-containing fragments or metabolites.

Research on the enzymatic degradation of Maillard reaction intermediates has also been conducted, sometimes utilizing deuterium (B1214612) oxide to probe reaction mechanisms. tdx.cat Furthermore, the degradation of other compounds, like growth hormone-releasing hormone, has been studied in plasma, revealing cleavage by enzymes such as dipeptidylpeptidase IV. nih.gov The principles of using labeled compounds to follow enzymatic processes are well-established and directly applicable to studying pyrraline's biotransformation.

Methodological Development for Pyrraline Biomarker Analysis in Biological Samples

The development of robust and sensitive analytical methods is crucial for the accurate measurement of biomarkers like pyrraline in complex biological matrices. nih.gov this compound is a cornerstone in the development and validation of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). vulcanchem.compageplace.de

The use of a deuterated internal standard like this compound is considered the "gold standard" for quantitative analysis using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. nih.gov This stable isotope dilution assay (SIDA) approach corrects for variations in sample preparation and matrix effects, which can significantly impact the accuracy of the results. vulcanchem.comlcms.czcore.ac.uk

The methodology involves adding a known amount of this compound to the biological sample before processing. During LC-MS/MS analysis, the ratio of the signal from the endogenous pyrraline to that of the this compound internal standard is used to calculate the exact concentration of pyrraline in the original sample. lcms.cz This technique offers high selectivity, sensitivity, and reproducibility. core.ac.uk

Emerging Research Directions and Methodological Innovations with Pyrraline D4

Integration of Pyrraline-d4 Analysis with Multi-Omics Approaches

The use of this compound is critical for the accurate integration of glycation data into multi-omics frameworks, which combine genomics, proteomics, and metabolomics to provide a holistic view of biological processes. In studies investigating the pathogenesis of age-related and metabolic diseases, multi-omics approaches are increasingly used to unravel the complex interplay between different molecular layers. rsc.orgacs.org this compound, as a stable isotope-labeled internal standard, ensures the precision of quantification required to correlate the abundance of pyrraline (B118067) with changes in protein expression, gene regulation, and metabolic pathways. researchgate.netresearchgate.net This integration is essential for identifying robust biomarkers and understanding the systemic effects of AGEs. researchgate.netmit.edu

Proteomics and Glycoproteomics for Pyrraline-Modified Proteins

In proteomics and glycoproteomics, the primary goal is to identify and quantify proteins and their post-translational modifications (PTMs), such as glycation. creative-proteomics.comsciex.comtandfonline.com The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate quantification of pyrraline adducts on lysine (B10760008) residues of proteins. mdpi.com This stable isotope dilution method is considered the gold standard, correcting for variations in sample preparation and instrument response. mdpi.com

Researchers are applying these techniques to identify specific "glycation hot spots" on proteins that are particularly susceptible to modification. mdpi.com For instance, global proteomic analysis in plants has identified numerous proteins modified by pyrraline, suggesting specific functional consequences of glycation. nih.gov In studies of protein immunogenicity, this compound can be used to precisely measure the extent of pyrraline modification on proteins like ovalbumin, which has been shown to enhance T-cell activation. sciex.com Advanced glycoproteomic workflows now combine sophisticated separation techniques with high-resolution mass spectrometry to analyze intact glycopeptides, where this compound is essential for validating the presence and quantity of this specific AGE. nih.gov

Table 1: Applications of this compound in Proteomics and Glycoproteomics

| Research Area | Application of this compound | Key Findings |

| Protein Modification Analysis | Internal standard for LC-MS/MS quantification of pyrraline adducts. mdpi.com | Enables accurate site-specific identification and quantification of glycation on proteins like serum albumin and collagen. iris-biotech.de |

| Immunology | Quantifies pyrraline levels on model antigens (e.g., ovalbumin). sciex.com | Demonstrates that specific levels of pyrraline modification can enhance the immunogenicity of proteins. sciex.com |

| Plant Biology | Facilitates the study of protein glycation under environmental stress. nih.gov | Identifies specific proteins in organisms like Arabidopsis thaliana that are modified by pyrraline in response to stress. nih.gov |

| Glycoproteomic Workflows | Validates and quantifies pyrraline in complex mixtures of intact glycopeptides. creative-proteomics.comnih.gov | Improves the accuracy of large-scale glycoproteomic studies, linking specific modifications to biological function. sciex.com |

Metabolomics for Related Maillard Reaction Products

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. This compound is a crucial tool in metabolomic studies focused on the Maillard reaction. acs.org When studying the effects of dietary pyrraline, for example, this compound can be used as a spike-in standard to accurately measure the concentration of native pyrraline in serum and tissues and to trace its metabolic fate. acs.org

An untargeted metabolomics study on rats exposed to pyrraline revealed significant perturbations in several key metabolic pathways. acs.org The use of an internal standard like this compound in such studies ensures that the observed changes are genuine biological effects and not analytical artifacts.

Table 2: Metabolic Pathways Perturbed by Pyrraline Exposure in Rats

| Perturbed Metabolic Pathway | Associated Metabolites Identified | Potential Implication |

| Linolenic Acid Metabolism | Linolenic acid, Arachidonic acid | Alterations in inflammatory and signaling pathways |

| Phenylalanine, Tyrosine, and Tryptophan Biosynthesis | Phenylalanine, Tyrosine | Disruption of amino acid metabolism and neurotransmitter synthesis |

| Arachidonic Acid Metabolism | Arachidonic acid, Prostaglandins | Changes in inflammation and immune response |

| Glycerophospholipid Metabolism | LysoPC, LysoPE | Impact on cell membrane integrity and signaling |

| Data sourced from an untargeted metabolomics study on rat serum following pyrraline exposure. acs.org |

Development of Novel Synthetic Routes for Complex Pyrraline Analogs

The synthesis of pyrraline and its analogs is essential for advancing mechanistic and analytical studies. nih.gov While standard reference material is available, there is a growing interest in developing more complex and structurally diverse pyrraline analogs to probe specific biological interactions. researchgate.net Research has demonstrated the synthesis of pyrraline analogues derived from different amino acids, such as L-valine, to investigate the metabolic pathways of various Maillard reaction products. researchgate.net

Modern synthetic chemistry techniques are being explored to improve the efficiency and scalability of these syntheses. Methodologies like microwave-assisted synthesis and continuous flow chemistry, which have been successfully applied to other heterocyclic compounds like pyrazoles, offer significant advantages over traditional batch methods, including dramatically reduced reaction times and improved yields. mdpi.comnih.govtandfonline.comacs.org These innovative approaches could be adapted for the gram-scale production of this compound and its novel analogs, providing researchers with the tools needed for more extensive in vivo studies.

Applications in Mechanistic Glycation Research beyond Food Science

While pyrraline is a well-known marker in food chemistry, its role in human health and disease is an area of intense investigation. mdpi.comresearchgate.net this compound is an enabling tool for mechanistic studies that trace the formation, accumulation, and biological effects of pyrraline in vivo. Such studies are crucial for understanding its contribution to the pathology of various diseases.

Diabetes and Kidney Disease : Elevated levels of pyrraline have been found in the plasma of diabetic patients, correlating with the higher concentration of its precursor, 3-deoxyglucosone (B13542). iris-biotech.de this compound can be used in tracer studies to model the kinetics of its formation and clearance in diabetic nephropathy.

Skin Aging : Glycation is a key factor in skin aging, leading to cross-linking of collagen and elastin (B1584352) fibers. Pyrraline has been detected in human skin collagen. iris-biotech.de this compound can help quantify the rate of pyrraline accumulation in skin tissue over time and assess the efficacy of anti-glycation therapies.

Immunology : The glycation of proteins can create new epitopes that trigger an immune response. Studies using pyrraline-modified proteins have shown that this specific AGE can enhance T-cell activation, suggesting a role in chronic inflammation associated with metabolic diseases. sciex.com

Addressing Analytical Challenges in Trace Pyrraline Quantification and Isomer Differentiation

The accurate measurement of pyrraline in complex biological matrices like plasma or tissues presents significant analytical hurdles due to its low concentrations and the presence of interfering isomers. mdpi.comnih.gov

Trace Quantification : The "gold standard" for trace quantification is LC-MS/MS operating in multiple reaction monitoring (MRM) mode, which uses stable isotope-labeled internal standards like this compound. nih.govnih.gov This method provides high sensitivity and selectivity, with limits of quantification reported in the low ng/mL range, making it suitable for analyzing clinical samples. nih.gov

Isomer Differentiation : A significant challenge is distinguishing pyrraline from its structural isomers, which may have the same mass but different biological activities. Advanced mass spectrometry techniques, such as electron activated dissociation (EAD), provide superior fragmentation of glycated peptides compared to conventional methods. mdpi.com This allows for the precise localization of the modification on the peptide backbone, enabling the unambiguous differentiation of positional isomers of pyrraline and other AGEs. mdpi.com

Exploration of this compound in New Research Areas (e.g., non-food related Maillard reactions)

The utility of this compound is extending into novel research domains beyond human pathology and food science.

Plant Biology : Plants also experience protein glycation, particularly in response to abiotic stresses like drought and salinity. Pyrraline has been identified on numerous proteins in the model plant Arabidopsis thaliana, where it may serve as a marker of stress-induced damage. nih.gov this compound is a vital tool for quantifying these modifications and understanding the role of glycation in plant physiology and stress tolerance.

Gut Microbiome Research : The gut microbiota can metabolize dietary AGEs, potentially influencing host health. rsc.org Studies have shown that the human colonic microbiota can degrade pyrraline, although with interindividual differences. researchgate.net this compound can be used in stable isotope probing (SIP) studies to trace the uptake and metabolism of pyrraline by specific microbial taxa, helping to elucidate the complex interactions between dietary AGEs, the microbiome, and the host.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.